(2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. It features a triazole ring, a bromophenyl group, and a phenoxyacetic acid moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Bromophenyl Group: The bromophenyl group is usually introduced via a substitution reaction, where a bromine atom is added to a phenyl ring.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a thiolation reaction.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the sulfanyl-triazole intermediate with an appropriate hydrazine derivative.
Attachment of the Phenoxyacetic Acid Moiety: The final step involves the esterification or amidation of the hydrazono intermediate with phenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and phenoxyacetic acid moieties.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and hydrazono groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, while the hydrazono group could participate in redox reactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
- (2-{(E)-[({[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
- (2-{(E)-[({[5-(4-methylphenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
The presence of the bromophenyl group in this compound distinguishes it from other similar compounds. This bromine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique candidate for various applications.
Properties
Molecular Formula |
C23H22BrN5O4S |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H22BrN5O4S/c1-15(2)12-29-22(16-7-9-18(24)10-8-16)27-28-23(29)34-14-20(30)26-25-11-17-5-3-4-6-19(17)33-13-21(31)32/h3-11H,1,12-14H2,2H3,(H,26,30)(H,31,32)/b25-11+ |
InChI Key |
YYANKMOIHCSMMB-OPEKNORGSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.